Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)
CAS No.: 64039-00-5
Cat. No.: VC18692958
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64039-00-5 |
---|---|
Molecular Formula | C15H21NO4S |
Molecular Weight | 311.4 g/mol |
IUPAC Name | 1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione |
Standard InChI | InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3 |
Standard InChI Key | GFYDCJTVZXIHOM-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2 |
Introduction
Structural and Molecular Identity
Chemical Composition and Nomenclature
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) is formally identified by the IUPAC name 1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione . Its molecular formula, C₁₅H₂₁NO₄S, reflects the integration of a morpholine ring (C₄H₉NO), a thioacetyl group (C₂H₃S), and a 3,4,5-trimethoxyphenyl moiety (C₉H₁₁O₃) . The compound’s molecular weight is 311.4 g/mol, with an exact mass of 311.119141 .
Table 1: Physicochemical Properties of Morpholine, 4-((3,4,5-Trimethoxyphenyl)thioacetyl)
Structural Features and Conformational Analysis
The compound’s structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a thioacetyl group (–SC(O)–) to a 3,4,5-trimethoxyphenyl aromatic system. The methoxy (–OCH₃) groups at the 3, 4, and 5 positions of the phenyl ring confer electron-donating effects, enhancing the nucleophilicity of the aromatic system . Computational studies on related morpholine derivatives, such as LQFM289, reveal that the morpholine ring adopts a chair conformation in optimized structures, with minimal steric hindrance between substituents . X-ray crystallographic data for analogous compounds (e.g., trimetozine derivatives) further support the stability of this conformation in solid-state structures .
Synthesis and Reactivity
Synthetic Pathways
While explicit details on the synthesis of Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) are scarce, its preparation likely involves multi-step organic reactions typical of morpholine and thioacetyl derivatives. A plausible route includes:
-
Thioacetylation: Reaction of 3,4,5-trimethoxyphenol with thioacetic acid to form the thioacetyl intermediate.
-
Morpholine Coupling: Nucleophilic substitution or condensation of the thioacetyl intermediate with morpholine under basic conditions.
Similar compounds, such as LQFM289 (a butylated hydroxytoluene-morpholine hybrid), are synthesized via molecular hybridization strategies, where pharmacophoric groups are combined to enhance bioactivity . For example, LQFM289 was derived by replacing a trimethoxybenzene group in trimetozine with a butylhydroxytoluene moiety .
Chemical Reactivity
The compound’s reactivity is influenced by:
-
Morpholine Ring: Participates in acid-base reactions due to its secondary amine, forming salts with carboxylic acids or sulfonic acids .
-
Thioacetyl Group: Susceptible to nucleophilic attack at the carbonyl carbon, enabling reactions with amines or alcohols to form amides or esters.
-
Trimethoxyphenyl Moiety: The electron-rich aromatic system undergoes electrophilic substitution, particularly at the para position relative to the methoxy groups .
Electrochemical studies on analogous compounds, such as LQFM289, reveal two distinct oxidation peaks in cyclic voltammetry, corresponding to the oxidation of the morpholine nitrogen and the phenolic oxygen . This redox behavior suggests potential antioxidant activity, as evidenced by the compound’s ability to scavenge free radicals .
Compound | Activity | IC₅₀/EC₅₀ | Source |
---|---|---|---|
LQFM289 | Antioxidant | 12.3 μM (DPPH) | |
Podophyllotoxin | Tubulin Inhibition | 0.85 μM | |
Oxazolone Derivative 9 | HepG2 Cytotoxicity | 1.38 μM |
Apoptotic Mechanisms
In HepG2 cells, trimethoxyphenyl derivatives induce apoptosis via:
-
Mitochondrial Membrane Potential (MMP) Collapse: Depolarization of MMP triggers cytochrome c release, activating caspase-3 .
-
Regulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax .
-
p53 Activation: Stabilization of p53 promotes transcription of pro-apoptotic genes .
These mechanisms are likely conserved in Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl), given its structural overlap with active analogs .
Future Research Directions
Synthesis Optimization
Current synthetic routes for morpholine-thioacetyl hybrids lack efficiency and scalability. Future work should explore:
-
Catalytic Methods: Use of transition-metal catalysts (e.g., Pd, Cu) to streamline coupling reactions.
-
Green Chemistry Approaches: Solvent-free or aqueous-phase reactions to reduce environmental impact.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the compound’s substituents could elucidate critical pharmacophoric elements. Key areas include:
-
Morpholine Substitution: Replacing morpholine with piperazine or piperidine to alter basicity and solubility .
-
Methoxy Group Positioning: Investigating ortho- and meta-methoxy configurations on the phenyl ring .
In Vivo and Clinical Evaluations
Preclinical studies are needed to assess pharmacokinetics, toxicity, and efficacy in animal models. Priority should be given to:
-
Bioavailability Studies: Oral and intravenous administration routes.
-
Toxicological Profiling: Acute and chronic toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume